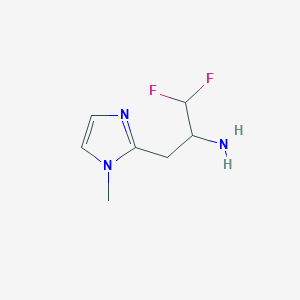

1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine is a fluorinated organic compound featuring a propan-2-amine backbone substituted with a 1-methylimidazol-2-yl group at the third carbon and two fluorine atoms at the first carbon. Its molecular formula is C₇H₁₀F₂N₃, with a molecular weight of 189.17 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine with the aromatic heterocyclic properties of the imidazole ring, making it a candidate for applications in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine involves several steps. One common method includes the reaction of 1-methyl-1H-imidazole with a difluoromethylating agent under controlled conditions . The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, followed by the addition of a difluoromethylating agent like bromodifluoromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions where the difluoromethyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can influence enzyme activity and receptor binding . The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its difluoro substitution and 1-methylimidazole moiety. Below is a comparative analysis with analogous compounds from the literature:

Table 1: Structural Comparison with Imidazole- and Amine-Containing Analogues

Key Observations :

Fluorine Substitution: The target compound’s difluoro group enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 1-(1H-imidazol-1-yl)propan-2-amine . Fluorination often improves bioavailability and resistance to oxidative degradation.

Backbone Flexibility : The propan-2-amine chain offers conformational rigidity compared to propan-1-amine derivatives (e.g., ), which may influence receptor interaction.

Pharmacological and Physicochemical Properties

Lipophilicity: The difluoro group increases lipophilicity (logP ~1.5–2.0 estimated), enhancing membrane permeability compared to non-fluorinated analogs.

Metabolic Stability : Fluorine’s electron-withdrawing effect reduces susceptibility to cytochrome P450 oxidation, a common issue in compounds like 1-(1H-imidazol-1-yl)propan-2-amine .

Toxicity: Fluorinated compounds generally exhibit lower acute toxicity than selenium-containing analogs (e.g., β-selenoamines in ), which show organotoxicity due to selenium’s redox activity.

Biological Activity

1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine is a synthetic compound notable for its unique molecular structure, which includes a difluoromethyl group and an imidazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Molecular Characteristics

- Molecular Formula : C₇H₁₁F₂N₃

- Molecular Weight : 175.18 g/mol

- CAS Number : 1694553-85-9

The presence of the difluoromethyl group enhances its binding affinity to biological targets, while the imidazole ring can interact with metal ions in enzymes, potentially modulating their catalytic activities .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Interaction : The imidazole moiety can coordinate with metal ions in enzyme active sites, influencing their activity.

- Receptor Binding : The difluoromethyl group enhances binding to specific receptors, which may affect signaling pathways involved in various physiological processes.

In Vitro Studies

Several studies have evaluated the biological effects of this compound:

- Antitumor Activity : A study examined the effects of this compound on cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. The structure–activity relationship (SAR) analysis suggested that modifications to the imidazole ring could enhance its antitumor efficacy .

- Enzyme Inhibition : Research indicated that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it was shown to inhibit the activity of carbonic anhydrase (CA), which is crucial in regulating pH and fluid balance in tissues .

Comparative Analysis

A comparative analysis with structurally similar compounds revealed that this compound has distinct advantages due to its difluoromethyl group:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(1-Methyl-1H-imidazol-5-yl)propan-2-amines | C₇H₁₁F₂N₃ | Contains an imidazole ring; different nitrogen position |

| 2-Methyl-1-(1-methyl-1H-imidazol-2-YL)propan-1-amines | C₈H₁₅N₃ | Variation in alkyl chain length; differing activity |

| N-Methyl-3-(1-methylimidazolyl)propanamines | C₇H₁₁N₃ | Similar imidazole structure; differing functional groups |

The unique difluoromethyl group enhances binding properties and alters pharmacological profiles compared to these similar compounds .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine to achieve high yield and purity?

- Methodological Answer : Synthesis optimization typically involves stepwise functionalization of the imidazole core. For example, condensation reactions between fluorinated propanamine precursors and 1-methylimidazole derivatives under controlled conditions (e.g., ethanol or dichloromethane solvents, 40–60°C) can improve yield . Purification via recrystallization or HPLC is critical to isolate the product from by-products like unreacted amines or fluorinated intermediates . Reaction monitoring using TLC or LC-MS ensures intermediate stability, particularly for fluorine-containing groups prone to hydrolysis .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : 1H and 19F NMR confirm the positions of fluorine atoms and imidazole protons. For instance, fluorine atoms in the 1,1-difluoro group produce distinct splitting patterns in 19F NMR .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns, especially for fluorine’s isotopic signature .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve chiral centers and fluorine spatial arrangements. Single-crystal diffraction data collected at low temperatures (100 K) enhance resolution for fluorine atoms, which have weak scattering factors .

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s reactivity in nucleophilic substitution or hydrogen-bonding interactions?

- Methodological Answer : Fluorine’s electronegativity reduces electron density at adjacent carbons, making the compound less reactive toward nucleophilic substitution but more prone to hydrogen-bonding interactions. For example, trifluoromethyl groups in similar compounds stabilize intermediates via inductive effects, altering reaction kinetics . Computational studies (e.g., DFT) can model fluorine’s impact on transition states, while experimental assays (e.g., competition kinetics with varying nucleophiles) quantify reactivity .

Q. What strategies can resolve enantiomers of this compound, given its chiral amine center?

- Methodological Answer : Chiral chromatography (e.g., using amylose or cellulose-based columns) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can separate enantiomers . Circular dichroism (CD) spectroscopy or X-ray crystallography with chiral derivatizing agents (e.g., Mosher’s acid) confirms absolute configuration .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C for 1–4 weeks. HPLC monitors degradation products, while 19F NMR tracks fluorine loss. For example, fluorinated imidazoles in showed hydrolysis above pH 10, requiring neutral storage conditions .

Methodological and Analytical Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., kinases or proteases). IC50 values are derived from dose-response curves .

- Receptor Binding Studies : Radioligand displacement assays (e.g., 3H-labeled ligands) quantify affinity for receptors like serotonin or histamine receptors, leveraging the imidazole’s similarity to endogenous ligands .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding poses in receptor active sites, focusing on fluorine’s van der Waals interactions. MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories . Free-energy perturbation (FEP) calculations compare binding affinities of fluorinated vs. non-fluorinated analogs .

Q. Data Contradictions and Resolution

- Synthesis Yield Discrepancies : reports 70% yields for imidazole derivatives using ethanol, while cites lower yields (50–60%) with dichloromethane. This suggests solvent polarity and temperature critically affect fluorinated intermediates’ solubility .

- Biological Activity Variability : Similar imidazole derivatives in show anti-inflammatory activity, whereas highlights antimicrobial effects. Context-dependent activity underscores the need for target-specific assays .

Tables

| Key Structural Parameters | Technique | Reference |

|---|---|---|

| C-F bond length (1.34 Å) | X-ray crystallography | |

| Imidazole ring planarity (RMSD < 0.1 Å) | DFT optimization | |

| pKa of amine group (~8.5) | Potentiometric titration |

| Stability Under Stress Conditions | Degradation Products |

|---|---|

| pH > 10, 50°C | Defluorinated imidazole |

| UV light exposure | Oxidized amine derivatives |

Properties

Molecular Formula |

C7H11F2N3 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

1,1-difluoro-3-(1-methylimidazol-2-yl)propan-2-amine |

InChI |

InChI=1S/C7H11F2N3/c1-12-3-2-11-6(12)4-5(10)7(8)9/h2-3,5,7H,4,10H2,1H3 |

InChI Key |

IZNTUAXAEDKAOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1CC(C(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.